2-(Methoxymethyl)pyrimidine-4,6-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

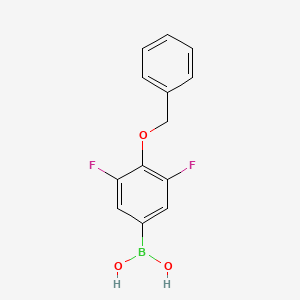

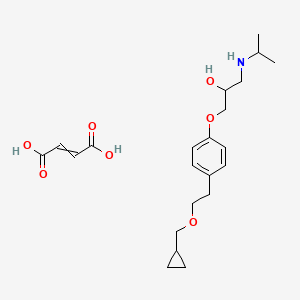

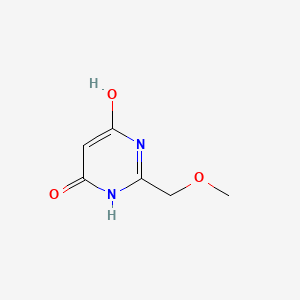

2-(Methoxymethyl)pyrimidine-4,6-diol is a chemical compound with the molecular formula C6H8N2O3 . It is also known by its CAS number 1903-90-8 . The compound’s structure consists of a pyrimidine ring with hydroxyl groups at positions 4 and 6, along with a methoxymethyl group attached to one of the nitrogen atoms.

Molecular Structure Analysis

The molecular structure of 2-(Methoxymethyl)pyrimidine-4,6-diol comprises a six-membered pyrimidine ring with two hydroxyl groups (at positions 4 and 6) and a methoxymethyl group attached to one of the nitrogen atoms. The compound’s molecular weight is 156.14 g/mol . For a visual representation, refer to the ChemSpider entry .

Scientific Research Applications

G-Protein-Coupled Receptor (GPR84) Modulation

2-(Methoxymethyl)pyrimidine-4,6-diol: has been identified as a chemical tool in the study of GPR84, a G_i-coupled receptor expressed on immune cells . This compound may serve as an agonist or antagonist, helping to elucidate the receptor’s role in inflammatory responses and metabolic regulation. Its application in this field could lead to new insights into the treatment of fibrotic disorders and other inflammation-related conditions.

Pharmacological Research

In pharmacology, 2-(Methoxymethyl)pyrimidine-4,6-diol is a potential precursor for the synthesis of small-molecule modulators . These modulators can be used to study various biological pathways and may lead to the development of new drugs. Its role in drug discovery, particularly in the early stages of research, is crucial for identifying lead compounds with therapeutic potential.

Biochemical Studies

This compound’s biochemical applications include serving as a substrate or inhibitor in enzymatic reactions . It can be used to study enzyme kinetics and mechanisms, which is essential for understanding metabolic pathways and identifying targets for drug development.

Chemical Synthesis

2-(Methoxymethyl)pyrimidine-4,6-diol: plays a role in the synthesis of more complex chemical structures . It can be used as a building block in multicomponent reactions, contributing to the creation of diverse libraries of compounds for screening in drug discovery.

Materials Science

In materials science, this compound could be involved in the synthesis of novel materials with specific optical or electronic properties . Its molecular structure may contribute to the development of advanced materials for use in technology and industry.

Analytical Chemistry

In analytical chemistry, 2-(Methoxymethyl)pyrimidine-4,6-diol may be used as a standard or reagent in chromatography and spectrometry techniques . Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods.

Molecular Biology

While specific applications in molecular biology were not found, compounds like 2-(Methoxymethyl)pyrimidine-4,6-diol are often used in molecular biology research as probes or agents to study DNA, RNA, and protein interactions .

properties

IUPAC Name |

4-hydroxy-2-(methoxymethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-11-3-4-7-5(9)2-6(10)8-4/h2H,3H2,1H3,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVELSBXWALYUPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC(=O)N1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70701193 |

Source

|

| Record name | 6-Hydroxy-2-(methoxymethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethyl)pyrimidine-4,6-diol | |

CAS RN |

1903-90-8 |

Source

|

| Record name | 6-Hydroxy-2-(methoxymethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Dioxaspiro[2.4]heptane](/img/structure/B599958.png)